molecular formula C12H14O2Si B3040458 2-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 205250-12-0

2-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No. B3040458
CAS RN: 205250-12-0
M. Wt: 218.32 g/mol
InChI Key: QNIRFRFJUNXYMH-UHFFFAOYSA-N
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Description

“2-[(Trimethylsilyl)ethynyl]benzoic acid” is a chemical compound with the empirical formula C12H14O2Si . It is a derivative of benzoic acid, where the hydrogen of the ethynyl group is replaced by a trimethylsilyl group . This compound is used in various chemical reactions and has potential applications in material science .


Synthesis Analysis

The synthesis of “2-[(Trimethylsilyl)ethynyl]benzoic acid” and its derivatives involves the use of Friedel-Craft’s O-acylation reaction . The chemical structures of these compounds were confirmed by standard spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “2-[(Trimethylsilyl)ethynyl]benzoic acid” consists of a benzoic acid core with a trimethylsilyl ethynyl group attached . The molecular weight of this compound is 218.32 .


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It also plays a role in the synthesis of novel terminal trimethylsilylacetylene benzoate derivatives .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 154-158 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Electrical Influence on Carboxyl Groups

2-[(Trimethylsilyl)ethynyl]benzoic acid has been studied for its electrical effects, particularly how the trimethylsilyl group influences the acidity of the carboxyl group in benzoic acid. This aspect was explored to understand the electron-donating character of the trimethylsilyl group and its impact on reactivities in benzoic acids (Roberts, Mcelhill, & Armstrong, 1949).

Synthesis of Oligo(triacetylene) Derivatives

Research has been conducted on the synthesis of oligo(triacetylene) derivatives using substituted ethynyl compounds like 2-[(Trimethylsilyl)ethynyl]benzoic acid. This work is important in the field of polymer chemistry, especially for understanding the properties of these compounds, such as their potential to exhibit liquid-crystalline behavior (Nierengarten, 2004).

GC-MS Analysis in Biochemical Studies

This compound has been referenced in the development of Gas Chromatography-Mass Spectrometry (GC-MS) methods for analyzing various compounds in human plasma. Specifically, derivatives of benzoic acid, including those with trimethylsilyl groups, are important for understanding bioavailability and pharmacokinetics in medical research (Zhang & Zuo, 2004).

Synthesis and Structural Characterization in Chemistry

Studies have also focused on the synthesis and molecular structure investigation of benzoic acid derivatives with trimethylsilyl groups. These investigations include various analytical techniques like X-ray crystallography and spectroscopy, contributing significantly to the field of molecular chemistry and materials science (Zaltariov et al., 2016).

Applications in Organic Synthesis

There is research exploring the use of the trimethylsilyl group as a protective group in organic synthesis, particularly in the synthesis of various benzoic acid derivatives. This approach is pivotal in creating complex organic molecules and has broad applications in synthetic chemistry (Eaborn, Thompson, & Walton, 1967).

properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRFRFJUNXYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Trimethylsilyl)ethynyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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